1H-Pyrrolizine-7-methanol, 2,3,5,7a-tetrahydro-1-hydroxy-, (1S-cis)- 1H-Pyrrolizine-7-methanol, 2,3,5,7a-tetrahydro-1-hydroxy-, (1S-cis)- Heliotridine is a member of pyrrolizines.
Brand Name: Vulcanchem
CAS No.: 520-63-8
VCID: VC0129409
InChI: InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2
SMILES: C1CN2CC=C(C2C1O)CO
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

1H-Pyrrolizine-7-methanol, 2,3,5,7a-tetrahydro-1-hydroxy-, (1S-cis)-

CAS No.: 520-63-8

Reference Standards

VCID: VC0129409

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

1H-Pyrrolizine-7-methanol, 2,3,5,7a-tetrahydro-1-hydroxy-, (1S-cis)- - 520-63-8

CAS No. 520-63-8
Product Name 1H-Pyrrolizine-7-methanol, 2,3,5,7a-tetrahydro-1-hydroxy-, (1S-cis)-
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name 7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol
Standard InChI InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2
Standard InChIKey HJSJELVDQOXCHO-JGVFFNPUSA-N
Isomeric SMILES C1CN2CC=C([C@@H]2[C@H]1O)CO
SMILES C1CN2CC=C(C2C1O)CO
Canonical SMILES C1CN2CC=C(C2C1O)CO
Melting Point 58 °C
Description Heliotridine is a member of pyrrolizines.
Solubility In water, 1X10+6 mg/L @ 25 °C /Estimated/
Synonyms heliotridine
retronecine
retronecine, (1S-cis)-isomer
retronecine, monohydrochloride, (1S-cis)-isomer
retronecine, monohydrochloride, (1S-trans)-isome
Vapor Pressure 1.5X10-5 mm Hg @ 25 °C /Estimated/
PubChem Compound 10626
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator